molecular formula C22H21ClN4O5S B11595149 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 607384-44-1

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11595149
CAS No.: 607384-44-1
M. Wt: 488.9 g/mol
InChI Key: GTEGANCOBWUGSN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, a hydroxyethoxyethyl group, and a triazatricyclo framework

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

5-(4-Chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several promising applications across various fields:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

  • Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Antimicrobial Properties : The sulfonyl moiety may enhance the compound's ability to disrupt microbial cell functions.

Biological Research

The biological activity of this compound is under investigation:

  • Enzyme Inhibition : Potential interactions with specific enzymes could lead to the development of new inhibitors for therapeutic use.
  • Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways.

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block:

  • Reagent in Organic Reactions : It can be employed in various synthetic pathways to create more complex molecules.
  • Intermediate for Derivatives : The unique structure allows for the creation of derivatives with enhanced properties.

Industrial Applications

The compound may find applications in industrial processes:

  • Specialty Chemicals : Its unique properties could be utilized in the formulation of advanced materials or coatings.
  • Research and Development : Companies may leverage its chemical characteristics for developing innovative products.

Case Study 1: Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the sulfonyl group can enhance cytotoxicity against breast cancer cell lines .

Case Study 2: Enzyme Interaction

A detailed study on enzyme inhibition revealed that similar compounds can effectively inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme and blocking substrate access .

Case Study 3: Synthesis Innovations

Innovative synthetic routes have been developed that utilize this compound as an intermediate for creating novel drug candidates with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are not well-characterized, but ongoing research aims to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific combination of functional groups and triazatricyclo framework, which confer distinct chemical and biological properties.

Biological Activity

The compound 5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and potential therapeutic applications.

The molecular formula of the compound is C21H24ClN5O4SC_{21}H_{24}ClN_5O_4S, with a molecular weight of approximately 474.9 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Often associated with enhanced biological activity.
  • Sulfonamide moiety : Known for its antibacterial properties.
  • Triazole ring : Implicated in various pharmacological effects.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It was tested against various bacterial strains including:

  • Salmonella typhi
  • Bacillus subtilis
  • Other Gram-positive and Gram-negative bacteria

The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; compounds derived from this structure showed strong inhibition with IC50 values ranging from 1.13 µM to 6.28 µM.
CompoundIC50 (µM)
7l2.14±0.003
7m0.63±0.001
7n2.17±0.006
7o1.13±0.003
7p1.21±0.005
  • Urease : The compound also demonstrated strong inhibitory activity against urease, a target for treating urinary infections.

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models.

Study on Antibacterial Properties

In a study published in the Brazilian Journal of Pharmaceutical Sciences, the synthesized derivatives of the compound were subjected to antibacterial screening using standard protocols against multiple bacterial strains. The findings confirmed its efficacy as a potent antibacterial agent with a focus on Gram-negative bacteria .

Enzyme Inhibition Study

A detailed investigation into enzyme inhibition revealed that the synthesized derivatives not only inhibited AChE but also showed promise as urease inhibitors. This dual action could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Properties

CAS No.

607384-44-1

Molecular Formula

C22H21ClN4O5S

Molecular Weight

488.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21ClN4O5S/c1-14-3-2-8-27-20(14)25-21-17(22(27)29)13-18(19(24)26(21)9-11-32-12-10-28)33(30,31)16-6-4-15(23)5-7-16/h2-8,13,24,28H,9-12H2,1H3

InChI Key

GTEGANCOBWUGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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